

# Application Notes and Protocols: Assessing ENMD-2076 Tartrate Efficacy in Patient-Derived Xenografts

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## Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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## Introduction

ENMD-2076 is an orally bioavailable, multi-target kinase inhibitor with both anti-proliferative and anti-angiogenic activities.[1][2] Its mechanism of action involves the selective inhibition of Aurora A kinase, a key regulator of mitosis, as well as various tyrosine kinases crucial for angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][3] This dual mechanism makes ENMD-2076 a promising therapeutic agent for a range of human cancers.[1][2]

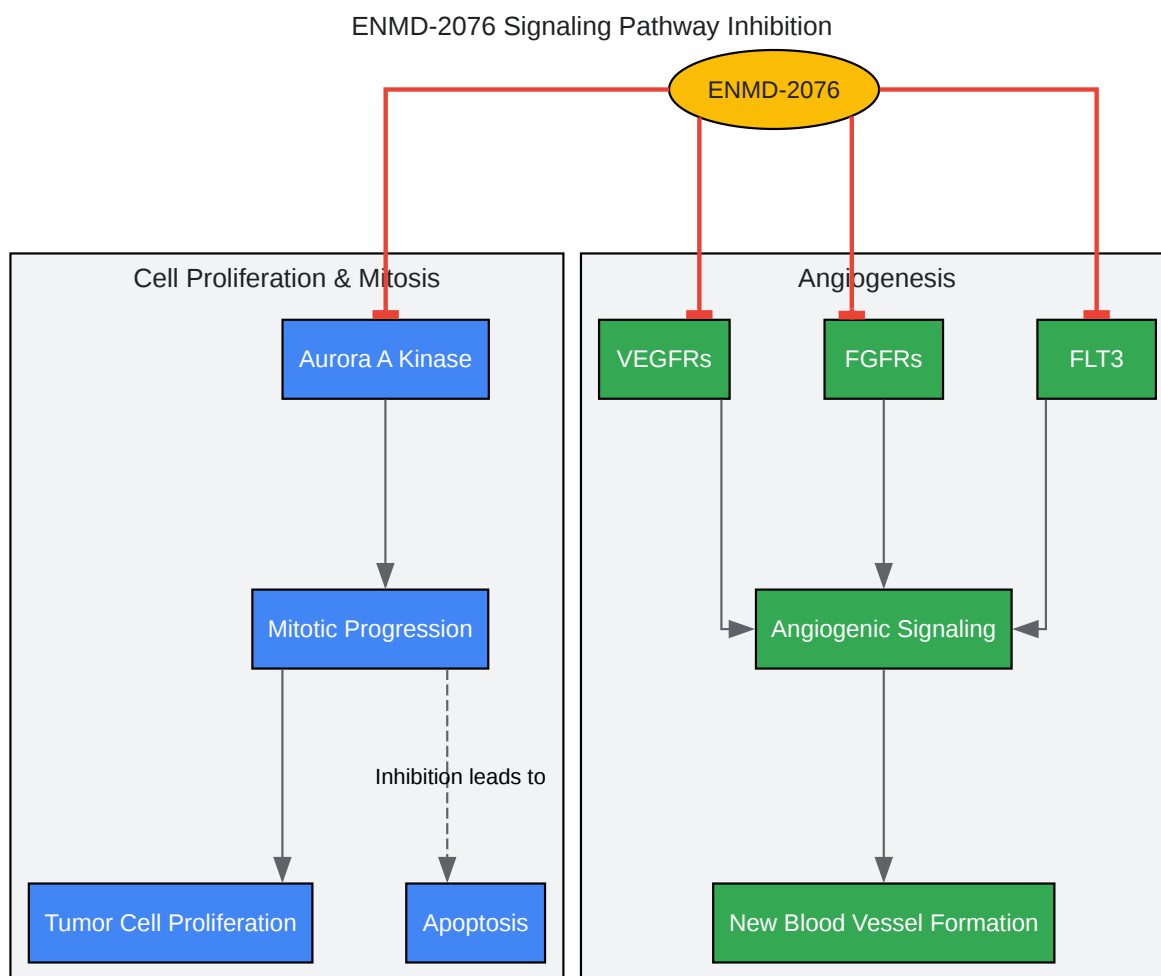
Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have emerged as a clinically relevant preclinical platform.[4][5] These models largely retain the cellular heterogeneity and architecture of the original human tumor, offering a more accurate prediction of therapeutic response compared to traditional cell line-derived xenografts.[5]

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of **ENMD-2076 Tartrate** in PDX models, designed for researchers in oncology and drug development.

## Mechanism of Action and Signaling Pathways

ENMD-2076 exerts its anti-tumor effects by targeting two critical cancer progression pathways: cell cycle regulation and angiogenesis.<sup>[1]</sup> It is a potent and selective inhibitor of Aurora A kinase, which plays an essential role in mitotic checkpoint control.<sup>[2]</sup><sup>[3]</sup> Inhibition of Aurora A disrupts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells.<sup>[6]</sup><sup>[7]</sup>

Simultaneously, ENMD-2076 inhibits a profile of tyrosine kinases involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.<sup>[1]</sup><sup>[2]</sup> Key targets include VEGFR2/KDR, FGFR1/2, and FLT3.<sup>[1]</sup><sup>[6]</sup><sup>[7]</sup> By blocking these pathways, ENMD-2076 can prevent the formation of new tumor vasculature and may cause regression of existing vessels.<sup>[1]</sup>



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**Caption:** ENMD-2076 inhibits Aurora A kinase and key angiogenic kinases.

## Quantitative Data: Kinase Inhibition Profile

The potency of ENMD-2076 has been characterized against a panel of purified recombinant kinases. The half-maximal inhibitory concentration (IC<sub>50</sub>) values demonstrate its high affinity for Aurora A and key angiogenic kinases.

Kinase Target	IC50 (nM)	Pathway	Reference
FLT3	1.86	Angiogenesis / Proliferation	<a href="#">[6]</a> <a href="#">[7]</a>
Aurora A	14	Cell Cycle / Mitosis	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
FLT4 / VEGFR3	15.9	Angiogenesis	<a href="#">[7]</a>
VEGFR2 / KDR	58.2	Angiogenesis	<a href="#">[7]</a>
SRC	56.4	Proliferation / Survival	<a href="#">[7]</a>
FGFR2	70.8	Angiogenesis	<a href="#">[7]</a>
FGFR1	92.7	Angiogenesis	<a href="#">[7]</a>
PDGFR $\alpha$	120	Angiogenesis / Proliferation	<a href="#">[6]</a>
Aurora B	350	Cell Cycle / Mitosis	<a href="#">[2]</a> <a href="#">[7]</a>

Table 1: In vitro kinase inhibition profile of ENMD-2076. Data compiled from multiple sources.

## Experimental Protocols

### Protocol for PDX Model Establishment and Propagation

This protocol outlines the general procedure for creating and expanding PDX models from fresh patient tumor tissue.

Materials:

- 6-8 week old immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ, or NSG mice) [\[8\]](#)
- Fresh patient tumor tissue in sterile collection media (e.g., DMEM or RPMI with 10% FBS)[\[4\]](#)
- Surgical instruments (scalpels, forceps)
- Matrigel (optional)

- Sterile PBS and culture media
- 10% DMSO in FBS for cryopreservation

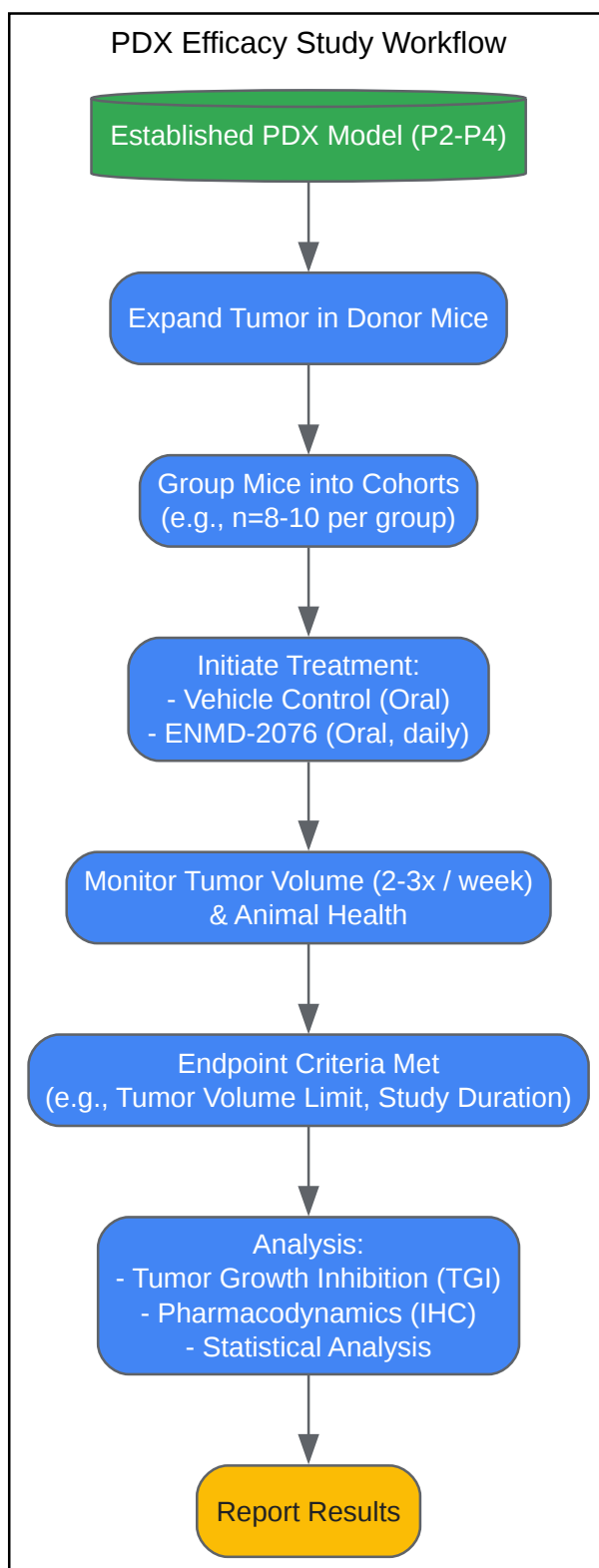
Procedure:

- Tumor Tissue Processing:
  - Under sterile conditions, wash the fresh patient tumor tissue 3-4 times with culture media. [\[4\]](#)
  - Mechanically dissect the tumor into small fragments of approximately 2-3 mm<sup>3</sup>.[\[4\]](#)
  - A portion of the tumor should be reserved for cryopreservation in 10% DMSO and for histological analysis to confirm concordance with the original patient diagnosis.[\[8\]](#)
- Implantation (P0 Generation):
  - Anesthetize a 6-8 week old female NSG mouse.
  - Using a trocar, implant one tumor fragment subcutaneously into the right flank of the mouse.[\[8\]](#) Breast cancer tumors may alternatively be implanted in the mammary fat pad. [\[8\]](#)
  - Monitor the mice regularly for tumor growth. Tumors are typically considered established if they reach a volume of 1000 mm<sup>3</sup> within five months.[\[8\]](#)
- Model Propagation (P1, P2, etc.):
  - When a P0 tumor reaches the target volume (e.g., 1000-1500 mm<sup>3</sup>), humanely euthanize the mouse and aseptically resect the tumor.
  - Process the harvested tumor as described in step 1.
  - Implant fragments into a new cohort of mice to expand the model for subsequent passages (P1, P2). The P2 passage often serves as the working stock for efficacy studies. [\[8\]](#)

- Perform identity testing (e.g., Short Tandem Repeat analysis) to ensure model integrity at each passage.[\[8\]](#)

## Protocol for ENMD-2076 Efficacy Assessment in PDX Cohorts

This protocol describes the workflow for evaluating the anti-tumor activity of ENMD-2076 in established PDX models.



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**Caption:** Workflow for conducting an ENMD-2076 efficacy study in PDX models.

#### Materials:

- Established PDX-bearing mice with tumor volumes of 150-250 mm<sup>3</sup>.
- **ENMD-2076 Tartrate**, formulated for oral gavage in an appropriate vehicle (e.g., water).[2]
- Vehicle control.
- Digital calipers.
- Dosing needles (oral gavage).

#### Procedure:

- Cohort Formation:
  - Once tumors in an expanded PDX cohort reach a palpable size (e.g., 150-250 mm<sup>3</sup>), randomize the mice into treatment groups (typically 8-10 mice per group).[8] Groups should have similar mean tumor volumes.
  - Typical groups include: (1) Vehicle Control and (2) ENMD-2076.
- Dosing and Administration:
  - Administer ENMD-2076 orally once daily.[9] Dosing can be based on previous preclinical xenograft studies or scaled from human clinical trial doses (e.g., 250 mg daily).[9][10]
  - Administer the vehicle control to the corresponding group on the same schedule.
- Tumor Volume Measurement:
  - Measure tumor dimensions using digital calipers 2-3 times per week.[8]
  - Calculate tumor volume using the formula:  $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$ .
  - Monitor animal body weight and overall health throughout the study.
- Study Endpoint and Data Analysis:

- The study may be terminated when tumors in the control group reach a predetermined size limit or after a fixed duration.
- At the endpoint, collect tumors for pharmacodynamic analysis (see Protocol 4.3).
- Calculate the Tumor Growth Inhibition (TGI) as a percentage:  $TGI (\%) = [1 - (\text{Mean volume of treated group} / \text{Mean volume of control group})] \times 100$ .
- Present data graphically, plotting mean tumor volume  $\pm$  SEM over time for each group.

## Protocol for Pharmacodynamic (PD) Biomarker Analysis

This protocol is for assessing the in-vivo biological effects of ENMD-2076 on its intended targets within the tumor tissue.

### Materials:

- Tumor tissues collected from treated and control mice at study endpoint.
- Formalin or other fixatives, paraffin.
- Primary antibodies against key pathway markers (e.g., Phospho-Aurora A, CD31 for microvessel density, Ki-67 for proliferation).
- Secondary antibodies and detection reagents (e.g., HRP-labeled antibodies).[\[2\]](#)
- Microscope for imaging.

### Procedure:

- Tissue Collection and Processing:
  - Resect tumors from mice at a defined time point after the final dose.
  - Fix a portion of each tumor in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC).
  - Snap-freeze another portion for protein or gene expression analysis.

- Immunohistochemistry (IHC):
  - Prepare 4-5  $\mu\text{m}$  sections from the paraffin-embedded blocks.
  - Perform antigen retrieval as required for the specific antibodies.
  - Incubate sections with primary antibodies to assess target modulation. For example:
    - Phospho-Aurora A (Thr288): To confirm inhibition of the primary target.[2]
    - CD31: To measure microvessel density as an indicator of anti-angiogenic effect.[2]
    - Ki-67: To assess changes in cellular proliferation.
  - Apply appropriate secondary antibodies and a detection system.
- Quantification and Analysis:
  - Capture images from multiple representative fields for each tumor section.
  - Use image analysis software to quantify the staining intensity or the percentage of positive cells.
  - Compare the results between the ENMD-2076 treated group and the vehicle control group to determine the pharmacodynamic effect. A decrease in Phospho-Aurora A, CD31, and Ki-67 would be consistent with ENMD-2076 activity.[9]

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